Phosphine, diphenyl-(diphenylphosphinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylphosphinyl chloride can be synthesized by reacting diphenylphosphine oxide with acetyl chloride in the presence of a solvent like tetrahydrofuran. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
In an industrial setting, diphenylphosphinyl chloride is produced by reacting diphenylphosphine with chlorine gas. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diphenylphosphinyl chloride can undergo oxidation to form diphenylphosphinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition: It can add to carbon-heteroatom double bonds, forming various organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Addition: Reactions are typically carried out in the presence of a catalyst or under acidic conditions.
Major Products
Diphenylphosphinic acid: Formed through oxidation.
Phosphine oxides: Formed through substitution and addition reactions.
Scientific Research Applications
Chemistry
Diphenylphosphinyl chloride is widely used as a precursor to synthesize various chiral phosphine bidentate ligands for asymmetric synthesis. It is also used in the preparation of peptide coupling agents .
Biology
In biological research, it is used to modify peptides and proteins, enhancing their stability and activity .
Medicine
Industry
In the industrial sector, diphenylphosphinyl chloride is used as a flame retardant and as an additive in the production of high-performance materials .
Mechanism of Action
Diphenylphosphinyl chloride exerts its effects primarily through its ability to form strong bonds with nucleophiles. This property makes it an effective reagent in various chemical reactions, including the formation of phosphine ligands and peptide coupling agents. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with functional groups such as amines, alcohols, and carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: An organophosphorus compound with the formula C12H11P.
Diphenylphosphinic acid: Formed through the oxidation of diphenylphosphinyl chloride.
Uniqueness
Diphenylphosphinyl chloride is unique in its ability to act as both a nucleophile and an electrophile, making it versatile in various chemical reactions. Its stability and reactivity make it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
2096-83-5 |
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Molecular Formula |
C24H20OP2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
diphenylphosphoryl(diphenyl)phosphane |
InChI |
InChI=1S/C24H20OP2/c25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
InChI Key |
QIBDDIYZBTXUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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